Dodecafluorooctanedioyl difluoride

Description

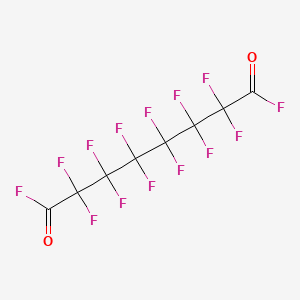

Dodecafluorooctanedioyl difluoride (theoretical formula: C₈F₁₂O₂F₂) is a hypothetical perfluorinated compound characterized by an eight-carbon chain fully substituted with fluorine atoms, terminated by two difluoride groups. While direct evidence for this specific compound is absent in the provided materials, its properties can be inferred from structurally related difluorides. Perfluorinated compounds are notable for their chemical inertness, thermal stability, and applications in materials science, such as surfactants or corrosion-resistant coatings .

Properties

CAS No. |

24647-09-4 |

|---|---|

Molecular Formula |

C8F14O2 |

Molecular Weight |

394.06 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioyl difluoride |

InChI |

InChI=1S/C8F14O2/c9-1(23)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(10)24 |

InChI Key |

YPEFOQNTNSBIFG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecafluorooctanedioyl difluoride typically involves the fluorination of precursor compounds. One common method is the oxidative fluorination using reagents such as Selectfluor, which provides a mild and efficient route to deliver hypervalent iodine(V) fluorides in good isolated yields . The reaction conditions often include the use of acetonitrile as a solvent to stabilize the intermediate compounds via halogen bonding .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Dodecafluorooctanedioyl difluoride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic fluorinating agents such as xenon difluoride and N-fluorobenzenesulfonimide . The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions are typically highly fluorinated compounds with enhanced stability and reactivity. These products are valuable in various scientific and industrial applications.

Scientific Research Applications

Dodecafluorooctanedioyl difluoride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecafluorooctanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes and the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences

- Dinitrogen Difluoride (N₂F₂) : Exists as cis and trans isomers, with a linear N-F-N-F backbone. Unlike dodecafluorooctanedioyl difluoride, it is a gas at room temperature (melting point < -195°C) and exhibits dipole moments (0.16 D for cis), making it reactive in radical-mediated processes .

- Methylphosphonic Difluoride (CH₃PF₂O): A phosphorus-containing difluoride with a methyl group. Its smaller size (molecular formula C₁H₃F₂OP) results in higher volatility compared to longer-chain perfluorinated compounds. Used in synthesis of organophosphorus agents .

- Propylphosphonic Difluoride (C₃H₇PF₂O) : Features a propyl group attached to a phosphonic difluoride moiety. Its extended alkyl chain (vs. methyl) reduces volatility but enhances solubility in organic solvents, useful in specialized chemical reactions .

- Peroxydisulfuryl Difluoride (FO₂SO-OSO₂F) : A sulfur-based peroxide with an O-O bond prone to homolytic cleavage, generating reactive radicals (FO₂SO•). This contrasts with the stability of perfluorinated carbon chains in this compound .

- Xenon Difluoride (XeF₂): A noble gas compound with linear F-Xe-F geometry. Widely used in etching semiconductors due to its strong oxidative properties, distinct from organic difluorides’ applications .

Comparative Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | State (25°C) | Key Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound* | C₈F₁₄O₂ | 438.08 (theoretical) | Liquid | Surfactants, coatings | High thermal/chemical inertia |

| Dinitrogen Difluoride | N₂F₂ | 66.01 | Gas | Radical reactions, intermediates | Sensitive to temperature |

| Methylphosphonic Difluoride | CH₃PF₂O | 116.01 | Liquid | Organophosphorus synthesis | Hydrolytically unstable |

| Xenon Difluoride | XeF₂ | 169.29 | Solid | Semiconductor etching | Stable but hygroscopic |

*Theoretical data inferred from perfluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.